

1-N-Boc-3,4-dihydro-2H-pyridine chemical structure and IUPAC name

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Compound of Interest

Compound Name: **1-N-Boc-3,4-dihydro-2H-pyridine**

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An In-depth Technical Guide to **1-N-Boc-3,4-dihydro-2H-pyridine**

Abstract

1-N-Boc-3,4-dihydro-2H-pyridine, a heterocyclic building block, is of significant interest in medicinal chemistry and drug development. Its structure, featuring a protected tetrahydropyridine ring, serves as a versatile scaffold for the synthesis of complex molecules, including small molecule inhibitors targeting various signaling pathways. This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and its role as a key intermediate in the development of novel therapeutics, particularly in oncology.

Chemical Structure and IUPAC Nomenclature

The chemical entity "**1-N-Boc-3,4-dihydro-2H-pyridine**" is a tetrahydropyridine derivative where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. This protecting group enhances the stability and modulates the reactivity of the molecule, making it a valuable intermediate in multi-step organic synthesis.

- Common Names: **1-N-Boc-3,4-dihydro-2H-pyridine**, N-Boc-1,2,3,4-tetrahydropyridine, N-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyridine.
- IUPAC Name: tert-butyl 3,4-dihydropyridine-1(2H)-carboxylate.[\[1\]](#)

- Molecular Formula: C₁₀H₁₇NO₂.[\[1\]](#)
- Molecular Weight: 183.25 g/mol .[\[1\]](#)
- CAS Number: 131667-57-7.[\[1\]](#)

Chemical Structure:

Physicochemical Properties

The physical and chemical properties of **1-N-Boc-3,4-dihydro-2H-pyridine** are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	254 °C	[1]
Density	0.988 g/mL at 25 °C	[1]
Refractive Index	n ₂₀ /D 1.477	[1]
Flash Point	93.3 °C (199.9 °F) - closed cup	
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[1]
SMILES String	CC(C)(C)OC(=O)N1CCCC=C1	
InChI Key	VIBQTJLMJANION- UHFFFAOYSA-N	[1]

Synthesis and Experimental Protocols

While direct synthesis protocols for **1-N-Boc-3,4-dihydro-2H-pyridine** are not extensively detailed in the provided context, protocols for structurally similar or derivative compounds highlight common synthetic strategies. A general approach involves the reduction of a corresponding lactam precursor.

Experimental Protocol: Synthesis via Lactam Reduction (General Procedure)

This protocol is adapted from a general method for the synthesis of related compounds.[\[2\]](#)

- Preparation: To a solution of Schwartz's reagent (Cp_2ZrHCl) in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add the corresponding lactam precursor (1 mmol) dissolved in THF.
- Reaction: Stir the reaction mixture at room temperature (20°C).
- Workup: After the reaction is complete (monitored by an appropriate method like TLC), load the reaction mixture directly onto a short plug of silica gel.
- Purification: Elute the product with ethyl acetate. Concentrate the eluted solvent in vacuo. The resulting residue can be further purified by Medium Pressure Liquid Chromatography (MPLC) to yield the desired product.

Experimental Protocol: Synthesis of a Derivative - tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate

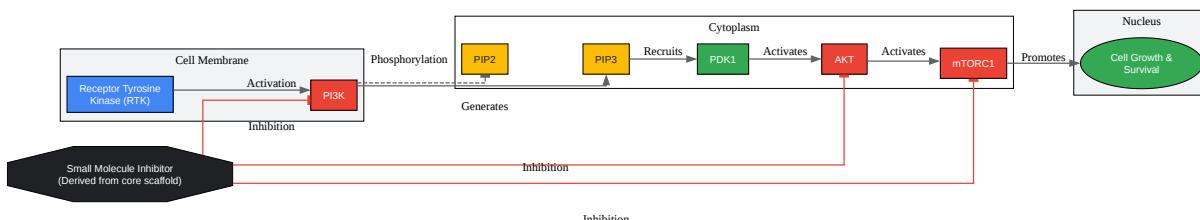
This protocol illustrates a method to synthesize a functionalized derivative starting from N-tert-butoxycarbonyl-4-piperidone.[\[3\]](#)

- Initial Reaction: In a dry reaction flask, dissolve N-tert-butoxycarbonyl-4-piperidone (19.9 g, 0.1 mol), triphenyl phosphite (34.1 g, 0.11 mol), and triethylamine (15.2 g, 0.15 mol) in 160 mL of dichloromethane. Control the temperature of the reaction system between -25°C and -20°C.
- Bromination: Slowly add a dichloromethane solution (30 mL) of bromide (17.6 g, 0.11 mol) dropwise while stirring.
- Warming: After the dropwise addition, allow the reaction to gradually warm to room temperature with continued stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
- Isolation: Upon completion, remove the solvent by reduced pressure distillation. Treat the residue with 300 mL of pre-cooled 95% ethanol, stir, and filter to collect the solid.

- Extraction and Purification: Dry the filtrate and extract it by adding 150 mL of toluene and 40 mL of water. Wash the toluene layer with saturated brine. Dry the organic phase and concentrate it to obtain the crude product. Purify the crude product by column chromatography to afford the final compound.

Applications in Drug Discovery

Derivatives of **1-N-Boc-3,4-dihydro-2H-pyridine** are crucial intermediates in the synthesis of small molecule anticancer drugs.^{[4][5]} These compounds are often designed to target key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway, which plays a critical role in cell growth, survival, and proliferation.^[5]



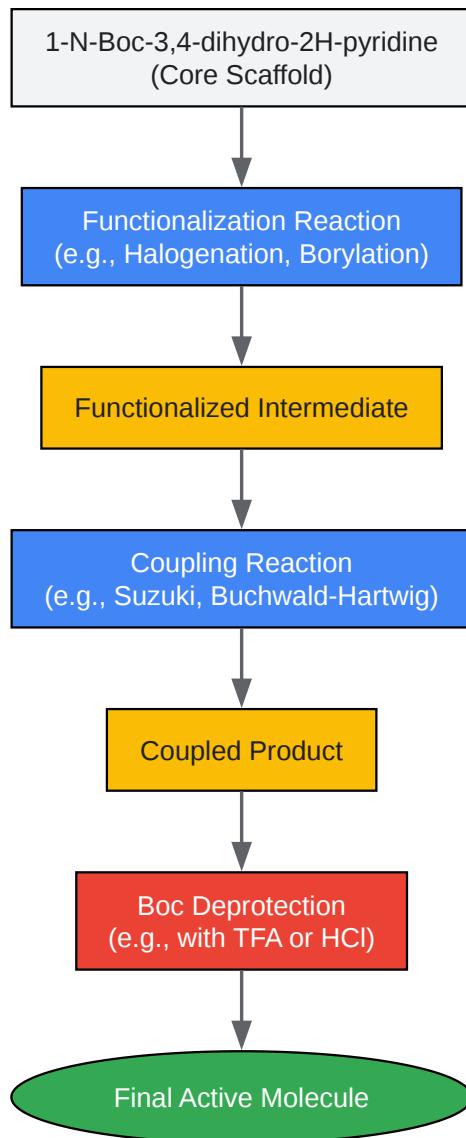
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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

The tetrahydropyridine scaffold allows for the introduction of various functional groups, enabling the optimization of drug-like properties such as potency, selectivity, and pharmacokinetic profiles.

General Experimental Workflow

The synthesis of complex molecules using **1-N-Boc-3,4-dihydro-2H-pyridine** as a starting material or intermediate typically follows a multi-step workflow. This often involves functionalization of the tetrahydropyridine ring, followed by coupling reactions and subsequent deprotection steps.



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Caption: A generalized workflow for the synthesis of target molecules.

Conclusion

1-N-Boc-3,4-dihydro-2H-pyridine is a fundamentally important building block in modern organic synthesis and medicinal chemistry. Its well-defined structure and the presence of the Boc protecting group provide a reliable platform for constructing a diverse array of complex nitrogen-containing heterocyclic compounds. The utility of its derivatives as key intermediates in the synthesis of targeted cancer therapeutics underscores its significance for researchers, scientists, and professionals in the field of drug development. The protocols and data

presented in this guide offer a technical foundation for the effective use of this versatile chemical scaffold.

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